Wnt/beta-catenin agonist 2

Beschreibung

Contextualization within Wnt/beta-catenin Signaling Pathway Modulation Research

The Wnt/β-catenin signaling pathway, often referred to as the canonical Wnt pathway, is a highly conserved signal transduction cascade. nih.govfrontiersin.org In its resting state, a "destruction complex" of proteins including Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3 (GSK3) continuously targets the protein β-catenin for degradation. nih.gov The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor at the cell surface disrupts this complex. nih.govfrontiersin.org This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it partners with T-cell factor/lymphoid-enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes. nih.govrsc.org

Modulation of this pathway is a central theme in developmental biology and disease research. Researchers utilize a variety of tools, including agonists and antagonists, to either activate or inhibit the pathway at different points. Agonists can be naturally occurring proteins like Wnt ligands or R-spondins, or they can be synthetic small molecules. nih.gov These small molecules offer advantages in terms of stability, cell permeability, and ease of use in experimental settings.

Rationale for Investigating Wnt/beta-catenin Agonist 2 as a Scientific Tool

This compound, also known by other names such as SKL2001, is a valuable scientific tool due to its specific mechanism of action. merckmillipore.comselleck.co.jp Unlike some other activators that may target components further upstream, this agonist functions by disrupting the interaction between β-catenin and Axin. merckmillipore.comselleck.co.jp This action prevents the phosphorylation of β-catenin and its subsequent degradation by the proteasome, leading to its accumulation and the activation of downstream signaling. merckmillipore.com This targeted mechanism allows researchers to specifically probe the consequences of β-catenin stabilization, bypassing the need for upstream receptor activation. This specificity is crucial for dissecting the precise roles of β-catenin in various cellular processes.

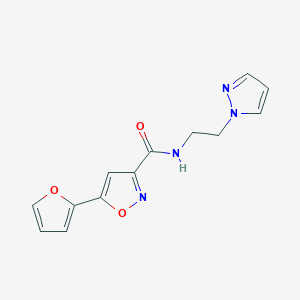

The cell-permeable nature of this imidazolyl-isoxazolamide compound further enhances its utility, allowing it to be readily used in cell culture experiments. merckmillipore.com Its ability to upregulate β-catenin-regulated transcription provides a clear and measurable output for studying the pathway's activity. merckmillipore.com

Overview of Current Academic Research Directions for this compound

Current academic research employing this compound spans a wide range of fields, reflecting the pathway's diverse functions.

One significant area of investigation is in regenerative medicine and stem cell biology . The Wnt/β-catenin pathway is a key regulator of stem cell maintenance and differentiation. Research has shown that activation of the pathway, for instance using agonists, can promote osteoblastogenesis (the formation of bone cells) from mesenchymal stem cells. merckmillipore.com This has implications for understanding and potentially developing therapies for bone disorders. Conversely, the same pathway activation can suppress adipogenesis (the formation of fat cells). merckmillipore.com

Another major research direction is in disease modeling and therapeutic development . Given that aberrant Wnt signaling is a hallmark of many cancers, agonists are used to study the effects of pathway hyperactivation in controlled laboratory settings. researchgate.netnih.gov While agonists themselves are not therapeutic in this context, they help to elucidate the mechanisms by which uncontrolled Wnt signaling drives tumor growth. Conversely, in conditions where the Wnt pathway is hypoactive, such as in certain degenerative diseases or following injury, agonists are being explored for their potential to restore normal function. For example, studies have investigated the use of a Wnt agonist to reduce organ injury after hemorrhagic shock, showing that it can attenuate inflammation and apoptosis. nih.gov

Furthermore, research is exploring the role of Wnt/β-catenin signaling in neurodegenerative diseases . The pathway is involved in synapse formation and function, and its dysregulation has been linked to conditions like Alzheimer's disease. nih.gov Agonists are used to probe the potential of pathway activation to protect neurons and enhance synaptic plasticity. nih.gov

Recent innovative research has also focused on developing photoswitchable versions of Wnt agonists. rsc.org These molecules can be activated by light, allowing for precise spatiotemporal control of Wnt/β-catenin signaling in cell cultures. This technology opens up new avenues for studying the pathway's role in dynamic cellular processes with high resolution. rsc.org

Research Findings Summary

| Research Area | Key Findings with this compound (or similar agonists) |

| Stem Cell Differentiation | Promotes osteoblastogenesis in human and murine mesenchymal cultures. merckmillipore.com |

| Suppresses MDI-stimulated adipogenesis of murine 3T3-L1 preadipocytes. merckmillipore.com | |

| Disease Modeling (Hemorrhagic Shock) | Reduces serum levels of organ injury markers (AST, lactate, LDH). nih.gov |

| Decreases markers of kidney injury (BUN, creatinine). nih.gov | |

| Reduces lung inflammation (myeloperoxidase activity, IL-6 mRNA). nih.gov | |

| Attenuates apoptosis in the lungs (increased Bcl-2, decreased cleaved caspase-3). nih.gov | |

| Mechanism of Action Studies | Disrupts the interaction between Axin and β-catenin. merckmillipore.comselleck.co.jp |

| Prevents phosphorylation of β-catenin at key serine and threonine residues. merckmillipore.com | |

| Upregulates β-catenin-regulated transcription. merckmillipore.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-13(14-5-7-17-6-2-4-15-17)10-9-12(20-16-10)11-3-1-8-19-11/h1-4,6,8-9H,5,7H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRTBBVBMTJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Dissection of Wnt/beta Catenin Agonist 2 Action

Molecular Targets and Binding Interactions of Wnt/beta-catenin Agonist 2

Unlike endogenous Wnt ligands that initiate signaling from the cell surface, small molecule agonists like this compound often act intracellularly, bypassing the need for receptor engagement.

Intracellular Protein-Protein Interactions

The primary molecular target of many intracellular Wnt/β-catenin agonists lies within the "destruction complex," a multi-protein assembly responsible for the constitutive degradation of β-catenin in the absence of a Wnt signal. This complex is primarily composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3 (GSK3). medchemexpress.com

Wnt agonists of a similar class to this compound, such as SKL2001, have been shown to function by disrupting the interaction between β-catenin and the scaffolding protein Axin. mdpi.com By preventing this crucial interaction, the agonist effectively disassembles the destruction complex's ability to target β-catenin for phosphorylation. This disruption is a key event that mimics the natural Wnt signal, which also leads to the inhibition of the destruction complex. nih.gov It is important to note that this mechanism does not involve the inhibition of GSK3 activity directly. mdpi.com

| Component | Role in the Absence of Agonist | Effect of Intracellular Wnt Agonist |

| Axin | Scaffolding protein that brings together GSK3, CK1, and β-catenin. | Interaction with β-catenin is disrupted. |

| APC | Facilitates the phosphorylation of β-catenin by GSK3. | Function is inhibited due to complex disruption. |

| GSK3 | A serine/threonine kinase that phosphorylates β-catenin, marking it for degradation. | Unable to phosphorylate β-catenin due to lack of proximity. |

| CK1 | A kinase that primes β-catenin for phosphorylation by GSK3. | Unable to effectively prime β-catenin. |

| β-catenin | Is continuously phosphorylated and targeted for proteasomal degradation. | Is no longer targeted for phosphorylation and degradation. |

Upstream Regulatory Elements of the Wnt Pathway

As this compound acts intracellularly on the destruction complex, it bypasses the need for the activation of upstream regulatory elements. The intricate process of Wnt ligand secretion, transport, and binding to the Fz/LRP receptor complex is not required for the activity of this agonist. nih.govselleckchem.com Similarly, the recruitment of the phosphoprotein Dishevelled (Dvl) to the plasma membrane, a critical step in transducing the signal from the activated receptors to the cytoplasm, is also circumvented. nih.gov This direct intracellular action provides a more targeted and potent activation of the downstream signaling cascade.

Downstream Signaling Cascade Activation by this compound

The inhibition of the destruction complex by this compound initiates a cascade of downstream events that ultimately leads to the activation of Wnt target gene expression.

Beta-catenin Stabilization and Nuclear Translocation Mechanisms

In the "off" state of the Wnt pathway, β-catenin is continuously phosphorylated by CK1 and GSK3 within the destruction complex. medchemexpress.com This phosphorylation event creates a recognition site for β-TrCP, an E3 ubiquitin ligase subunit, which targets β-catenin for ubiquitination and subsequent degradation by the proteasome. nih.gov

By disrupting the Axin-β-catenin interaction, this compound prevents the phosphorylation of β-catenin. mdpi.com This unphosphorylated form of β-catenin is stable and accumulates in the cytoplasm. nih.gov The accumulation of stabilized β-catenin creates a concentration gradient that facilitates its translocation into the nucleus. sigmaaldrich.com While the precise mechanisms of nuclear import are still under investigation, it is a critical step for its function as a transcriptional co-activator.

TCF/LEF Transcription Factor Complex Formation and Activation

Once inside the nucleus, the stabilized β-catenin interacts with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. In the absence of nuclear β-catenin, TCF/LEF factors are bound to DNA at Wnt-responsive elements (WREs) and act as transcriptional repressors, often in complex with co-repressors like Groucho/TLE. nih.gov

The arrival of β-catenin in the nucleus leads to the displacement of these co-repressors from the TCF/LEF transcription factors. β-catenin then binds to the TCF/LEF factors, forming a bipartite transcriptional activation complex. This complex recruits various other co-activators, including histone-modifying enzymes, to the promoter regions of Wnt target genes, leading to chromatin remodeling and the initiation of gene transcription. The activation of these target genes, which include those involved in cell proliferation, differentiation, and fate determination, constitutes the ultimate downstream effect of this compound.

| Process | "Off" State (No Agonist) | "On" State (With this compound) |

| β-catenin Phosphorylation | Constitutively phosphorylated by the destruction complex. | Phosphorylation is inhibited. |

| β-catenin Stability | Rapidly degraded by the proteasome. | Stabilized and accumulates in the cytoplasm. |

| β-catenin Localization | Primarily cytoplasmic at low levels. | Translocates to the nucleus. |

| TCF/LEF Activity | Acts as a transcriptional repressor with co-repressors. | Forms an activation complex with β-catenin. |

| Target Gene Expression | Repressed. | Activated. |

Global Wnt Target Gene Expression Profiling

The activation of the Wnt/β-catenin signaling pathway by an agonist initiates a transcriptional program that is crucial for its diverse cellular effects. Upon stabilization and nuclear translocation, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of a wide array of target genes. nih.govfrontiersin.org While global expression profiling studies specifically for Wnt/β-catenin agonist 2 are not extensively detailed in public literature, the expected targets would align with the known canonical Wnt pathway-regulated genes. aacrjournals.orgplos.org

Activation of the pathway typically results in the upregulation of genes involved in feedback regulation, cell cycle progression, and stem cell function. biologists.com Key target genes that are consistently upregulated following Wnt/β-catenin pathway activation include AXIN2, c-Jun, Cyclin D1, and LGR5. aacrjournals.orgplos.orgnih.govnih.gov For instance, studies on other Wnt agonists like SKL2001 have demonstrated the upregulation of β-catenin-regulated transcription. merckmillipore.com In various cancer models where Wnt signaling is inhibited, a significant decrease in the expression of well-recognized Wnt/β-catenin target genes such as AXIN2, NOTUM, and the proto-oncogene MYC is observed, implying that an agonist would have the opposite effect. aacrjournals.org

Conversely, Wnt/β-catenin signaling can also lead to the repression of certain genes, a less understood aspect of the pathway. aacrjournals.org Global assessment in some cancer models has revealed that Wnt signaling suppresses the expression of as many genes as it activates. aacrjournals.org This repression is often linked to the pathway's interaction with other signaling cascades, such as the MAPK pathway. aacrjournals.org

Below is a table summarizing representative genes whose expression is modulated by the activation of the Wnt/β-catenin pathway, and thus would be anticipated to be affected by Wnt/β-catenin agonist 2.

| Gene | Function | Expected Regulation by Agonist |

| AXIN2 | Negative feedback regulator of Wnt signaling | Upregulation aacrjournals.orgplos.org |

| c-Jun | Component of AP-1 transcription factor, cell proliferation | Upregulation nih.gov |

| Cyclin D1 | Cell cycle progression | Upregulation plos.orgfrontiersin.org |

| LGR5 | Stem cell marker, Wnt receptor component | Upregulation nih.gov |

| MYC | Proto-oncogene, cell proliferation, metabolism | Upregulation aacrjournals.org |

| TCF4 | Transcription factor in Wnt pathway | Upregulation plos.org |

| CD44 | Cell-surface glycoprotein, adhesion, migration | Upregulation plos.org |

| DKK1 | Wnt signaling inhibitor | Upregulation (as a feedback mechanism) biorxiv.org |

| LEF1 | Transcription factor in Wnt pathway | Upregulation biorxiv.org |

Interplay of this compound with Other Cellular Signaling Pathways

The cellular response to Wnt/β-catenin signaling is rarely isolated and is intricately connected with other major signaling networks. An agonist of this pathway is expected to trigger a cascade of cross-talk that fine-tunes cellular outcomes.

Cross-talk with Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling

The interaction between the Wnt/β-catenin and MAPK/ERK pathways is complex and highly context-dependent. hubrecht.eu Activation of Wnt signaling can influence the MAPK cascade at multiple levels. In some cellular contexts, Wnt3a treatment has been shown to activate the Raf-1-MEK-ERK cascade. researchgate.net This can occur through various mechanisms, including β-catenin-independent signaling events. nih.gov

Conversely, in certain cancer models, high Wnt/β-catenin signaling has been found to repress MAPK activity. aacrjournals.org This repression may serve to prevent oncogene-induced senescence and optimize cancer cell proliferation. aacrjournals.org Inhibition of Wnt signaling in these models leads to a marked activation of ERK and JNK, suggesting that a Wnt agonist would suppress this activity. aacrjournals.org The interplay is further complicated by findings that ERK activation can promote Wnt/β-catenin signaling by increasing the levels of nuclear β-catenin. nih.gov This suggests a potential for both positive and negative feedback loops depending on the specific cellular environment. nih.govhubrecht.eu

Interaction with Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway

Significant cross-talk exists between the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are both central regulators of cell proliferation, metabolism, and survival. mdpi.comnih.gov Activation of the PI3K/Akt pathway can lead to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK3β). frontiersin.org Since GSK3β is a key component of the β-catenin destruction complex, its inhibition by Akt mimics the effect of a Wnt ligand, leading to β-catenin stabilization and activation of its target genes. nih.govfrontiersin.org Therefore, a Wnt agonist can work synergistically with signals that activate the PI3K/Akt pathway.

Furthermore, recent studies have indicated a more direct link between β-catenin and the mTOR signaling component. In hepatocytes, β-catenin has been shown to physically interact with mTOR. frontiersin.org The use of Wnt/β-catenin signaling agonists led to an increased expression of mTOR and its downstream targets related to lipid metabolism. frontiersin.org This suggests that Wnt/β-catenin agonist 2 could directly influence metabolic processes by modulating mTOR activity through physical interaction with β-catenin. frontiersin.org

Modulation of Other Developmental and Homeostatic Pathways

The Wnt/β-catenin pathway is a master regulator of embryonic development and adult tissue homeostasis, and its activation by an agonist would profoundly impact these processes. biologists.comresearchgate.net

Osteogenesis: Wnt signaling is a critical promoter of bone formation. The Wnt agonist SKL2001 has been shown to effectively promote osteoblastogenesis in both human and mouse mesenchymal cultures. merckmillipore.com This occurs as modulation of the Wnt/β-catenin pathway co-receptor LRP5/6 affects mesenchymal stem cell differentiation, balancing the activity of osteoblasts and osteoclasts. nih.gov

Stem Cell Regulation: The pathway is fundamental for the maintenance and differentiation of stem cells in various tissues. biologists.comresearchgate.net For example, it is required for the cycling of hair follicle stem cells for tissue renewal. nih.gov In the adult hippocampus, Wnt/β-catenin signaling can instruct the neuronal differentiation of proliferating neural stem cells. biologists.com

Tissue Homeostasis: The Wnt/β-catenin pathway plays a crucial role in maintaining the equilibrium of adult tissues, such as the intestine. nih.govresearchgate.net It regulates the balance between stem cell proliferation and differentiation to ensure constant renewal of the intestinal lining. researchgate.net

Other Developmental Pathways: Wnt signaling interacts with numerous other developmental pathways, including Notch, Transforming Growth Factor-beta (TGF-β), and Hedgehog. nih.gov For instance, the expression of the Notch ligand Jagged-1 has been reported to be increased by the modulation of Wnt/β-catenin signaling. nih.gov These interactions are essential for processes like embryonic axis formation and tissue morphogenesis during development. nih.gov

Preclinical Investigations of Wnt/beta Catenin Agonist 2 in Experimental Models

In Vitro Cellular Models and Methodologies for Wnt/beta-catenin Agonist 2 Studies

Initial investigations of this compound relied on established human cell lines to ascertain its biological activity. The methodologies were centered on reporter gene assays and protein analysis to confirm its role as a pathway agonist. google.com

Application in Two-Dimensional (2D) Cell Culture Systems

The primary evaluation of this compound was conducted using conventional 2D cell culture systems. google.com Two specific human cancer cell lines, HEK293 and SW480, were employed for these studies. The HEK293 cell line possesses an intact Wnt signaling pathway, while the SW480 colorectal cancer cell line is characterized by a mutation in the Adenomatous Polyposis Coli (APC) gene, a key negative regulator of the pathway. google.com These cell lines served as the foundational models to screen for compounds capable of activating Wnt/β-catenin signaling. google.com The research also noted that this compound demonstrates effects on the differentiation of ST2 cells into osteoblasts. medchemexpress.comchemscene.com

Utilization in Three-Dimensional (3D) Organoid and Spheroid Models

A review of existing scientific literature and patent documents reveals no studies where this compound has been utilized in three-dimensional (3D) organoid or spheroid models. Research into the effects of Wnt pathway activation in 3D models has typically employed other, more widely studied agonists.

Cellular Lineage Specification, Differentiation, and Proliferation Studies

Beyond the initial finding that this compound can influence the differentiation of ST2 bone marrow stromal cells into osteoblasts, no detailed studies on its specific effects on cellular lineage specification, broader differentiation capabilities, or proliferation rates are available in the public domain. medchemexpress.comchemscene.com

Quantitative In Vitro Assays for Wnt Pathway Activity

Quantitative assays were central to the initial identification and confirmation of this compound's function.

A cell-based reporter gene assay was constructed to indirectly measure the activation of the Wnt/β-catenin pathway. google.com A genetic construct containing five T-cell factor/lymphoid enhancer factor (TCF/Lef) binding sites linked to a firefly luciferase reporter gene was introduced into HEK293 and SW480 cells. google.com Activation of the pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/Lef transcription factors to drive the expression of the luciferase reporter. The resulting luminescence provides a quantifiable measure of pathway activation. google.com

To directly confirm the mechanism of action, Western blot analysis was used. This technique was employed to detect the accumulation of intracellular β-catenin protein in HEK293 cells following treatment with the compound. google.com In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation. nih.gov An effective agonist prevents this degradation, leading to a measurable increase in cellular β-catenin levels. google.comnih.gov The patent documentation illustrates that treatment with the isoxazole (B147169) derivatives led to a concentration-dependent increase in β-catenin accumulation, confirming their role as pathway agonists. google.com

| Model/Assay | Cell Line(s) | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| 2D Cell Culture | HEK293, SW480 | Initial screening and validation of Wnt/β-catenin pathway activation. | Compound activates signaling in cells with both intact and mutated (APC) pathways. | google.com |

| 2D Cell Culture | ST2 | Assessment of differentiation potential. | Promotes differentiation into osteoblasts. | medchemexpress.comchemscene.com |

| TCF/Lef Luciferase Reporter Assay | HEK293, SW480 | To quantify the transcriptional activity of the Wnt/β-catenin pathway. | Compound induces luciferase expression, confirming pathway activation. | google.com |

| Western Blot Analysis | HEK293 | To detect protein-level changes in β-catenin. | Treatment leads to increased accumulation of intracellular β-catenin. | google.com |

In Vivo Non-Human Animal Models for this compound Research

Rodent Models for Tissue Repair and Disease Pathogenesis

There are no published preclinical studies or patent records detailing the investigation of this compound in any in vivo non-human animal models. While other Wnt agonists have been tested in rodent models for conditions like hemorrhagic shock and renal ischemia-reperfusion injury, this specific compound has not been evaluated in similar contexts according to available data. nih.govselleckchem.com

Zebrafish Models for Developmental Biology and Regeneration Studies

No published studies were found that utilize "this compound" in zebrafish models to investigate its effects on developmental biology or regeneration. Research on the Wnt/β-catenin pathway in zebrafish is extensive, often employing other agonists like lithium chloride (LiCl) or various small molecules to study processes such as fin regeneration, heart regeneration, and melanocyte development. However, specific data pertaining to "this compound" in these models is not available.

Molecular and Physiological Assessments in Animal Studies

No animal studies detailing the molecular or physiological effects of "this compound" have been published. While general Wnt agonists have been investigated in rodent models for conditions like hemorrhagic shock and have been shown to modulate molecular markers such as β-catenin, Cyclin-D1, and inflammatory cytokines, these findings are not specific to "this compound".

In-Depth Analysis of this compound Reveals Gaps in Publicly Available Research

Despite the significant interest in the modulation of the Wnt/β-catenin signaling pathway for therapeutic purposes, a comprehensive body of public research detailing the specific structure-activity relationship (SAR), rational design, and computational modeling of the compound known as "this compound" remains elusive. Extensive searches of scientific literature and patent databases have yielded limited information directly pertaining to the detailed medicinal chemistry and molecular design of this specific agonist.

While general principles of designing modulators for the Wnt/β-catenin pathway are well-documented, specific data required to construct a detailed analysis of "this compound" as per the requested structured outline is not currently available in published scientific articles or public databases. The initial identification of this compound is linked to patent literature, specifically WO2007078113A1, where it is listed as compound 39. However, subsequent in-depth publications detailing its development and optimization appear to be scarce.

This lack of specific data prevents a thorough and scientifically accurate discussion on the following key areas for "this compound":

Structure Activity Relationship Sar and Rational Design of Wnt/beta Catenin Agonist 2 Derivatives

Computational Modeling and Molecular Docking Studies of Agonist-Target Interactions:No molecular docking studies or computational models have been published that specifically illustrate the binding mode of "Wnt/beta-catenin agonist 2" with its biological target(s) within the Wnt signaling pathway.

General methodologies for identifying and optimizing Wnt pathway modulators often involve high-throughput screening followed by medicinal chemistry efforts. For instance, the development of other Wnt inhibitors and agonists has been guided by computational approaches such as virtual screening, pharmacophore modeling, and molecular docking to predict binding affinities and guide the synthesis of more potent and selective compounds. However, the application of these techniques to "this compound" has not been specifically reported.

Based on the comprehensive search conducted, there is no publicly available preclinical research data specifically identifying a compound by the name “this compound.” The scientific literature and available research databases refer to various agonists of the Wnt/beta-catenin signaling pathway by specific chemical names (e.g., CHIR99021) or as specific Wnt ligands (e.g., Wnt2, Wnt3a).

Therefore, it is not possible to generate an article that focuses solely on a compound named “this compound” as per the provided instructions. The existing research discusses the therapeutic potential of activating the Wnt/beta-catenin pathway in the requested areas, but this information is linked to other specifically named molecules, not "this compound."

Therapeutic Potential Research Directions for Wnt/beta Catenin Agonist 2 Exclusively Preclinical and Mechanistic

Investigational Use in Oncological Contexts (Preclinical)

Role in Cancer Stem Cell Biology and Maintenance in Experimental Models

The Wnt/β-catenin signaling pathway is intrinsically linked to the maintenance and self-renewal of cancer stem cells (CSCs) in various malignancies. Activation of this pathway is often associated with the expansion of CSC populations, which are thought to drive tumor initiation, progression, and resistance to therapy. While direct studies on Wnt/beta-catenin agonist 2 in CSC models are not widely reported, the known consequences of Wnt pathway activation suggest its potential utility in experimental models to understand and potentially manipulate CSC behavior.

In colorectal cancer, for instance, the majority of cases exhibit mutations in components of the Wnt signaling pathway, leading to its constitutive activation. This aberrant signaling is crucial for the maintenance of intestinal stem cells and is hijacked by cancer cells to sustain their CSC populations. The use of a Wnt agonist in experimental settings could help elucidate the downstream targets and cellular processes governed by this pathway in CSCs, potentially identifying new therapeutic vulnerabilities.

| Experimental Model | Potential Effect of this compound | Research Implication |

| Colorectal Cancer Organoids | Promotion of crypt-like structures and expansion of Lgr5+ stem cells. | Understanding the specific role of Wnt activation in maintaining the CSC niche. |

| Glioblastoma Stem Cell Cultures | Increased self-renewal and proliferation, potentially leading to enhanced tumor-sphere formation. | Investigating the link between Wnt signaling and resistance to standard glioblastoma therapies. |

| Breast Cancer Xenografts | Potential increase in the population of CD44+/CD24- CSCs. | Studying the impact of Wnt activation on metastatic potential and tumor recurrence. |

Neurodegenerative Disease Research in Preclinical Models

The Wnt/β-catenin pathway plays a critical role in the development and function of the central nervous system. Its involvement in neurogenesis, neuronal differentiation, and synaptic plasticity suggests that its activation could hold therapeutic potential for neurodegenerative disorders characterized by neuronal loss and cognitive decline.

Neuronal Proliferation and Differentiation Studies

Activation of the Wnt/β-catenin pathway is known to promote the proliferation of neural stem cells and their differentiation into mature neurons. This has significant implications for regenerative approaches in neurodegenerative diseases. Preclinical studies using other Wnt agonists have demonstrated the potential to enhance neurogenesis in models of brain injury and disease. This compound could be a valuable tool in these investigations to further dissect the molecular mechanisms involved.

| Cellular Model | Potential Effect of this compound | Research Implication |

| Neural Stem Cell Cultures | Increased proliferation and commitment to a neuronal lineage. | Exploring the potential for in situ brain repair by stimulating endogenous neural stem cells. |

| Organotypic Slice Cultures | Promotion of neuronal survival and neurite outgrowth. | Assessing the neuroprotective effects of Wnt signaling in a tissue-like environment. |

Synaptic Plasticity Modulation and Cognitive Function in Animal Models

The Wnt/β-catenin pathway is a key regulator of synaptic plasticity, the cellular basis of learning and memory. Dysregulation of this pathway has been linked to the cognitive deficits observed in conditions like Alzheimer's disease. Activation of Wnt signaling has been shown to protect against amyloid-beta-induced synaptic toxicity and to promote the formation and function of synapses. While specific in vivo data for this compound is not available, its ability to activate this pathway makes it a candidate for preclinical studies aimed at improving cognitive function.

| Animal Model | Potential Effect of this compound | Research Implication |

| Mouse models of Alzheimer's disease | Rescue of synaptic deficits and improvement in memory tasks. | Investigating the therapeutic potential of Wnt pathway activation for cognitive enhancement. |

| Rat models of traumatic brain injury | Promotion of functional recovery and reduced neuronal loss. | Exploring the role of Wnt signaling in post-injury brain repair and plasticity. |

Inflammatory and Fibrotic Disease Investigations in Preclinical Models

Emerging evidence indicates that the Wnt/β-catenin pathway plays a complex and often context-dependent role in inflammation and fibrosis. While chronic activation of this pathway is associated with fibrotic diseases in several organs, its acute activation can also have anti-inflammatory effects and be involved in tissue repair processes.

In preclinical models of inflammatory diseases, modulating the Wnt/β-catenin pathway has shown promise in dampening excessive immune responses. For example, activation of this pathway can suppress the production of pro-inflammatory cytokines. In the context of fibrosis, sustained Wnt/β-catenin signaling is often linked to the activation of fibroblasts and the excessive deposition of extracellular matrix. However, the precise role of this pathway in the initiation and progression of fibrosis is still under active investigation. The use of a specific agonist like this compound in these models could help to clarify the nuanced role of Wnt signaling in these complex pathologies.

| Disease Model | Potential Effect of this compound | Research Implication |

| Murine model of colitis | Attenuation of intestinal inflammation and promotion of epithelial repair. | Understanding the immunomodulatory and regenerative functions of Wnt signaling in the gut. |

| In vitro models of cardiac fibrosis | Potential to either promote or inhibit fibroblast activation depending on the cellular context and timing of activation. | Dissecting the dual role of Wnt signaling in cardiac remodeling and fibrosis. |

| Preclinical models of lung fibrosis | Complex effects, with potential for both pro-fibrotic and pro-regenerative outcomes depending on the specific cell types targeted. | Elucidating the context-dependent effects of Wnt activation in pulmonary disease. |

Advanced Methodological Approaches in Wnt/beta Catenin Agonist 2 Research

High-Throughput Screening (HTS) Methodologies for Novel Modulators

High-throughput screening (HTS) is a cornerstone for discovering novel small molecules that modulate the Wnt/β-catenin pathway, including compounds that may synergize with or antagonize the effects of "Wnt/beta-catenin agonist 2." These assays are typically designed to monitor the key event in the canonical pathway: the stabilization and nuclear accumulation of β-catenin and the subsequent activation of TCF/LEF-dependent transcription.

Common HTS methodologies include cell-based reporter assays. nih.govnih.gov In these systems, cells are engineered to contain a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a promoter with multiple TCF/LEF binding sites. nih.govnih.gov When the pathway is activated by an agonist like "this compound," stabilized β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and drives the expression of the reporter gene, producing a measurable signal. nih.govmdpi.com

These reporter systems have been successfully adapted for HTS formats in various cell lines, including human induced pluripotent stem cell (iPSC)-derived neural progenitor cells, providing a disease-relevant context for screening. nih.gov A screen of libraries containing FDA-approved drugs and known bioactive compounds can reveal novel chemical classes that modulate Wnt/β-catenin signaling. nih.gov To ensure the specificity of the hits and avoid false positives, such as compounds that directly inhibit the reporter enzyme (e.g., luciferase), counter-screens are often employed using cells with mutated TCF/LEF binding sites or a constitutively active reporter. nih.govfrontiersin.org

| HTS Assay Type | Principle | Cell Lines Used | Typical Library Screened |

| TCF/LEF Reporter Assay | Measures transcriptional activity of β-catenin/TCF complex via a reporter gene (e.g., Luciferase, GFP). | HEK293T, DLD-1, Human iPSC-derived neural progenitors. nih.govnih.gov | FDA-approved drugs, Known bioactives, Diverse chemical libraries. nih.gov |

| High-Content Imaging | Quantifies nuclear translocation of β-catenin using immunofluorescence and automated microscopy. | Wnt-inducible cell lines, Cancer cell lines (e.g., SW480). medchemexpress.comcardiff.ac.uk | siRNA libraries, Small molecule libraries. cardiff.ac.uk |

| Tankyrase Inhibition Assay | Measures the inhibition of Tankyrase 1/2, which leads to stabilization of Axin and degradation of β-catenin. | Cell-free biochemical assays. | Small molecule inhibitor libraries. |

These HTS approaches are invaluable for identifying new molecular probes that can further elucidate the Wnt pathway and for discovering compounds that could be developed into therapeutics for Wnt-related diseases.

Proteomic and Transcriptomic Analysis of Agonist-Induced Cellular Responses

To understand the global cellular changes induced by "this compound," researchers employ large-scale, unbiased techniques like proteomics and transcriptomics. These methods provide a comprehensive snapshot of the alterations in protein and gene expression, respectively, following pathway activation.

Transcriptomic analysis , often performed using RNA-sequencing (RNA-Seq), reveals the full spectrum of genes whose expression is modulated by the agonist. Activation of the Wnt/β-catenin pathway is known to regulate a diverse set of target genes involved in processes such as cell proliferation, differentiation, and embryonic development. plos.orgnih.gov Studies using Wnt ligands like Wnt3a have identified hundreds of up- and down-regulated genes in various cell types, including triple-negative breast cancer cells and hippocampal neurons. plos.orgnih.gov Many of these are novel targets, highlighting the context-specific nature of Wnt signaling. plos.org For example, analysis of Wnt3a-treated hippocampal neurons revealed enrichment in gene networks related to metabolic processes, memory, and neurotransmitter secretion. nih.gov

Proteomic analysis , typically using mass spectrometry-based techniques, complements transcriptomics by detailing the changes in the cellular protein landscape. Label-free quantitative proteomics can be used to compare the proteomes of cells treated with an agonist versus control cells. nih.gov Such analyses have revealed that the global proteomic response to Wnt activation differs considerably between cell lines. nih.gov Affinity-purification mass spectrometry (AP-MS) is another powerful proteomic approach used to identify protein-protein interactions. nih.gov By using β-catenin as bait, researchers can identify proteins that form complexes with it in response to Wnt signaling activation, providing insights into the specific molecular machinery involved. nih.govmonash.edu

Integrated multi-omics approaches, combining transcriptomic and proteomic data, provide a more comprehensive understanding of the molecular networks affected by Wnt agonists. nih.gov This integrated analysis can uncover novel functional modules and regulatory networks associated with β-catenin-driven cellular processes. nih.gov

| Analysis Type | Technique | Key Findings from Wnt Agonist Studies |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of hundreds of cell-type specific Wnt target genes; modulation of pathways like TGFβ, p53, and Hedgehog. plos.org |

| Global Proteomics | Label-Free Quantitative Mass Spectrometry | Reveals cell-line specific proteomic responses to Wnt activation; identifies changes in protein networks. nih.gov |

| Interaction Proteomics | Affinity-Purification Mass Spectrometry (AP-MS) | Defines specific protein complexes that form with β-catenin upon pathway activation, such as a trimeric complex with α-catenin and APC. monash.edu |

Advanced Imaging Techniques for Wnt Pathway Visualization and Quantification

Visualizing the dynamic and spatially organized events of the Wnt/β-catenin pathway in real-time and within a biological context is crucial for a complete understanding of agonist function. Advanced imaging techniques have moved beyond static snapshots to provide quantitative, spatiotemporal maps of signaling activity.

A key application is the use of fluorescent reporter systems in live-cell imaging. nih.gov Cells or organisms can be genetically engineered with reporters like the pBARV (β-catenin-Activated Reporter, Venus) system, where the fluorescent protein Venus is expressed under the control of TCF/LEF binding sites. nih.gov This allows for the direct visualization of canonical Wnt pathway activity. Intravital imaging, which involves imaging living animals, using such reporters has been employed to track Wnt signaling during complex processes like cancer cell invasion and metastasis. nih.gov These studies have revealed that Wnt signaling activity is not uniform and can be dynamically regulated in both space and time within a tumor microenvironment. nih.gov

High-resolution microscopy techniques are also essential. Confocal microscopy allows for the optical sectioning of thick specimens, providing clear, high-resolution images of subcellular protein localization, such as the translocation of β-catenin from the cytoplasm to the nucleus. Two-photon microscopy (TPM) offers advantages for imaging deeper into living tissues with less phototoxicity, making it ideal for intravital imaging studies. researchgate.net Super-resolution microscopy techniques, such as PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling visualization of molecular interactions at the nanometer scale. researchgate.net

| Imaging Technique | Application in Wnt Research | Advantages |

| Confocal Microscopy | Visualization of β-catenin nuclear translocation; imaging of fluorescent reporters in fixed or live cells. | High resolution, optical sectioning. researchgate.net |

| Two-Photon Microscopy (TPM) | Intravital imaging of Wnt activity in deep tissues and living animal models. | Increased imaging depth, reduced phototoxicity. researchgate.net |

| Fluorescent Reporter Imaging | Real-time tracking of TCF/β-catenin transcriptional activity in live cells and organisms. | Dynamic, quantitative measurement of pathway activity. nih.gov |

| Super-Resolution Microscopy | Nanoscale imaging of Wnt-related protein complexes and signaling hubs. | Bypasses the diffraction limit of light for molecular-level detail. researchgate.net |

Genetic Manipulation and CRISPR-Cas9 Approaches in Conjunction with Agonist Studies

Genetic manipulation tools, particularly the CRISPR-Cas9 system, have revolutionized the study of the Wnt/β-catenin pathway. When used in conjunction with agonists like "this compound," these tools allow for precise dissection of the pathway's components and regulatory mechanisms.

Genome-scale CRISPR-Cas9 screens are a powerful, unbiased method for identifying genes that regulate Wnt/β-catenin signaling. monash.edunih.gov In these screens, a library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of reporter cells. By selecting for cells that show altered Wnt reporter activity (either increased or decreased), researchers can identify novel positive and negative regulators of the pathway. monash.edu Such screens have revealed unique epigenetic regulators of β-catenin's transcriptional output, such as the histone methyltransferase KMT2A, presenting new potential therapeutic targets. monash.edunih.gov

CRISPR-Cas9 can also be used for precise gene editing to study the function of specific pathway components. For instance, knocking out the gene for β-catenin (CTNNB1) has been shown to inhibit cell proliferation, confirming the central role of this protein. researchgate.net Conversely, CRISPR technology can be used to activate the pathway by, for example, engineering a skipping of exon 3 in the CTNNB1 gene, which removes the phosphorylation sites required for its degradation, leading to its stabilization and nuclear translocation. nih.gov Studying the effects of an agonist in these genetically modified cells can help pinpoint its exact position and mechanism of action within the signaling cascade. For example, an agonist that acts upstream of the β-catenin destruction complex would have no effect in cells where β-catenin is already constitutively stabilized by genetic modification.

| CRISPR-Cas9 Approach | Purpose | Example Application |

| Genome-Scale Knockout Screens | Unbiased identification of genes that positively or negatively regulate the Wnt pathway. | Identifying epigenetic factors like KMT2A that modulate β-catenin's transcriptional activity in colorectal cancer cells. monash.edunih.gov |

| Gene Knockout | To study the necessity of a specific gene for pathway function. | Knocking out CTNNB1 to demonstrate its role in cell adhesion and proliferation. researchgate.net |

| Gene Editing (e.g., exon skipping) | To create specific mutations that activate or inactivate pathway components. | Inducing exon 3 skipping in β-catenin to constitutively activate the pathway and study its role in immune evasion. nih.gov |

These advanced genetic tools, when combined with the use of specific chemical probes like "this compound," provide a powerful toolkit for dissecting the complexities of Wnt/β-catenin signaling in both health and disease.

Future Perspectives and Unanswered Questions in Wnt/beta Catenin Agonist 2 Research

Identification of Novel Mechanisms of Wnt Pathway Activation and Regulation

A primary area of future research for Wnt/beta-catenin agonist 2 lies in the precise elucidation of its mechanism of action. While it is known to activate the canonical Wnt pathway, the exact molecular interactions are a subject of ongoing investigation. The canonical Wnt signaling cascade is initiated when a Wnt ligand binds to a Frizzled (Fzd) family receptor and its co-receptor, LRP5/6. This event leads to the inhibition of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription. Small molecules can activate this pathway at various nodes.

Future research will likely focus on determining if this compound:

Acts as a direct mimic of Wnt ligands, binding to Fzd receptors.

Inhibits components of the β-catenin destruction complex, such as GSK-3β or Axin. nih.gov

Targets other proteins that modulate the stability of β-catenin.

The discovery of novel small molecules has been instrumental in dissecting the Wnt signaling pathway, and further studies on this compound could reveal previously unknown regulatory points. nih.govresearchgate.net The use of chemical probes and advanced molecular biology techniques will be essential in pinpointing its direct binding partners and downstream effects. nih.gov

Understanding Context-Dependent Pathway Activation and Specificity

A significant challenge in the therapeutic application of Wnt agonists is the pathway's complex and often context-dependent nature. nih.govnih.gov The cellular response to Wnt/β-catenin activation can vary significantly depending on the cell type, its developmental stage, and the surrounding microenvironment. nih.govnih.govresearchgate.net For instance, activation of the Wnt pathway can promote proliferation in one context and differentiation in another. nih.gov

Key unanswered questions for this compound include:

How does its activity differ across various cell and tissue types?

What are the molecular determinants of this specificity?

Can its effects be modulated by the presence of other signaling molecules?

Research has shown that the effects of Wnt signaling can be influenced by other pathways, and the expression of different Fzd receptors and co-receptors can also dictate the outcome. nih.govnih.gov Future studies will need to employ a range of in vitro and in vivo models to map the context-dependent activity of this compound. This knowledge is crucial for predicting its therapeutic window and potential off-target effects. Some small molecules have been found to activate Wnt/β-catenin signaling in a highly cell-type-specific manner, which holds promise for developing tissue-specific therapies. plos.org

Strategies for Targeted Delivery in Experimental Systems

The systemic activation of the Wnt/β-catenin pathway is associated with an increased risk of tumorigenesis, making targeted delivery a critical area of research. nih.gov Developing strategies to deliver this compound specifically to the desired cells or tissues will be paramount for its safe and effective use in preclinical studies.

Future avenues for targeted delivery could include:

Conjugation to targeting moieties: Linking the agonist to antibodies, peptides, or other molecules that bind to specific cell surface receptors.

Encapsulation in nanoparticles: Using liposomes, polymers, or other nanomaterials to encapsulate the agonist and modify its pharmacokinetic properties. These nanoparticles can be further functionalized with targeting ligands.

Prodrug strategies: Designing inactive forms of the agonist that are activated only in the target tissue by specific enzymes or microenvironmental conditions.

Recent advances in drug delivery technologies, such as the use of exosomes for tissue-specific delivery, are still in the preclinical phase but offer promising future directions for small molecule agonists like this compound. mdpi.com The development of such targeted approaches will be essential to minimize off-target effects and enhance the therapeutic potential of Wnt pathway activation.

Elucidating Long-Term Biological Consequences in Preclinical Systems

Before any Wnt agonist can be considered for therapeutic use, a thorough understanding of its long-term biological consequences is necessary. The Wnt/β-catenin pathway plays a fundamental role in tissue homeostasis and stem cell regulation, and its chronic activation could have unforeseen effects. nih.govresearchgate.netmdpi.com

Key areas for long-term preclinical investigation of this compound include:

Carcinogenic potential: Long-term studies in animal models are needed to assess whether sustained activation of the Wnt pathway by the agonist leads to tumor formation. nih.gov

Effects on stem cell populations: Investigating the impact of chronic exposure on the self-renewal and differentiation capacity of various stem cell niches throughout the body. mdpi.com

Tissue homeostasis and aging: Determining if long-term pathway activation accelerates aging processes or disrupts the normal functioning of tissues and organs. mdpi.com

Preclinical studies will need to carefully monitor a range of physiological parameters and tissue pathologies over extended periods to build a comprehensive safety profile for this compound. These studies will be critical in determining the feasibility of using this and other Wnt agonists for chronic therapeutic interventions.

Compound Names Mentioned

| Compound Name |

| This compound |

| GSK-3β |

| Axin |

Interactive Data Table: Research Focus for this compound

| Research Area | Key Questions | Potential Approaches |

| Mechanism of Action | Where in the Wnt pathway does it act? What are its direct binding partners? | Chemical proteomics, genetic screening, structural biology. |

| Context-Dependent Effects | How do cellular responses differ? What determines specificity? | High-throughput screening in diverse cell lines, organoid models, transcriptomic analysis. |

| Targeted Delivery | How can we restrict its activity to specific tissues? | Nanoparticle encapsulation, antibody-drug conjugates, prodrug design. |

| Long-Term Consequences | Does it have carcinogenic potential? How does it affect stem cells and tissue aging? | Long-term animal studies, detailed histological and pathological analysis. |

Q & A

Q. What experimental models are most appropriate for studying Wnt/β-catenin agonist 2 in cancer biology?

Methodological Answer: Use colorectal cancer (CRC) cell lines with APC mutations (e.g., SW480, HCT116) or β-catenin-stabilizing mutations to assess agonist effects on pathway activation. For in vitro validation, combine Western blotting for β-catenin accumulation (nuclear vs. cytoplasmic) with TOPFlash/FOPFlash luciferase assays to quantify TCF/LEF transcriptional activity . In vivo, employ APC<sup>min/+</sup> mice or xenograft models with Wnt-driven tumors to evaluate agonist efficacy in tumor suppression or regeneration studies .

Q. How can researchers confirm the specificity of Wnt/β-catenin agonist 2 in activating the pathway?

Methodological Answer:

Q. What are the key biomarkers to monitor Wnt/β-catenin pathway activation in response to agonist treatment?

Methodological Answer:

- Primary biomarkers : Nuclear β-catenin localization (immunofluorescence), Cyclin D1, c-MYC, and AXIN2 mRNA/protein levels .

- Secondary biomarkers : Phosphorylation status of β-catenin (e.g., Ser45/Thr41 for degradation) and APC truncation status in CRC models .

Advanced Research Questions

Q. How should researchers resolve contradictory data on Wnt/β-catenin agonist 2’s role in tumor suppression versus oncogenesis?

Methodological Answer: Context-dependent effects arise from cellular mutation status (e.g., APC vs. β-catenin mutations). To address contradictions:

- Stratify results by genetic background (e.g., APC<sup>−/−</sup> vs. CTNNB1-mutant models) .

- Use single-cell RNA sequencing to identify subpopulations with divergent responses .

- Cross-reference clinical data from trials targeting β-catenin inhibitors (e.g., FOG-001) to infer agonist mechanisms in non-malignant vs. malignant tissues .

Q. What strategies optimize in vivo delivery of Wnt/β-catenin agonist 2 while minimizing toxicity?

Methodological Answer:

- Use nanoparticle encapsulation to enhance bioavailability and target Wnt-rich tissues (e.g., intestinal crypts) .

- Monitor toxicity via histopathology of non-target organs (e.g., liver, bone) and serum biomarkers (e.g., LDH, ALT) .

- Employ conditional knockout models (e.g., inducible Cre systems) to isolate agonist effects in specific cell types .

Q. How can multi-omics approaches clarify the downstream effects of Wnt/β-catenin agonist 2 in complex tissues?

Methodological Answer:

- Integrate RNA-seq, ATAC-seq, and ChIP-seq to map transcriptional and epigenetic changes .

- Use proteomics (e.g., mass spectrometry) to identify post-translational modifications of β-catenin interactors (e.g., BCL9, Pygo) .

- Validate findings with spatial transcriptomics in tissue sections to resolve regional heterogeneity .

Q. What statistical frameworks are recommended for analyzing time-course data in Wnt/β-catenin agonist studies?

Methodological Answer:

- Apply mixed-effects models to account for inter-individual variability in longitudinal datasets .

- Use Bayesian hierarchical modeling to integrate multi-omics layers and infer causal pathways .

- For small-sample studies, leverage bootstrapping or permutation tests to reduce false positives .

Translational and Mechanistic Questions

Q. How do researchers transition from preclinical studies of Wnt/β-catenin agonist 2 to clinical trials?

Methodological Answer:

- Prioritize compounds with high selectivity (e.g., >50-fold specificity over off-target kinases) and favorable pharmacokinetics (e.g., half-life >6 hours) .

- Design Phase I trials with biomarker-driven endpoints (e.g., β-catenin nuclear localization in biopsy samples) .

- Reference FDA guidelines for Wnt pathway modulators to align with regulatory requirements .

Q. What mechanisms underlie resistance to Wnt/β-catenin agonist 2 in certain cancer subtypes?

Methodological Answer:

- Perform CRISPR-Cas9 screens to identify resistance genes (e.g., AXIN1, GSK3β) .

- Analyze patient-derived organoids (PDOs) with acquired resistance to map compensatory pathways (e.g., EGFR or PI3K signaling) .

- Validate findings using syngeneic mouse models with intact immune systems to assess microenvironmental contributions .

Q. How can researchers reconcile the dual role of Wnt/β-catenin signaling in tissue regeneration and cancer?

Methodological Answer:

- Use lineage-tracing models (e.g., Lgr5<sup>+</sup> stem cells) to track agonist effects on regeneration vs. transformation .

- Compare transcriptomic profiles of regenerative (e.g., intestinal crypts) and malignant tissues to identify context-specific cofactors .

- Collaborate with clinical researchers to access tissue samples from agonist trials in non-cancer settings (e.g., inflammatory bowel disease) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.